molecular formula C20H25NO3 B13369297 (5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

(5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Cat. No.: B13369297
M. Wt: 327.4 g/mol
InChI Key: WKPLFKSGNAPUOG-UHFFFAOYSA-N
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Description

The compound "(5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone" features a benzofuran moiety substituted with ethyl and methyl groups at positions 5 and 3, respectively, linked via a ketone bridge to a 1-oxa-4-azaspiro[4.5]decane system. This structural architecture combines aromaticity with a spirocyclic heterocycle, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(5-ethyl-3-methyl-1-benzofuran-2-yl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone

InChI

InChI=1S/C20H25NO3/c1-3-15-7-8-17-16(13-15)14(2)18(24-17)19(22)21-11-12-23-20(21)9-5-4-6-10-20/h7-8,13H,3-6,9-12H2,1-2H3

InChI Key

WKPLFKSGNAPUOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCOC34CCCCC4

Origin of Product

United States

Preparation Methods

Compound Overview

(5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a chemical compound with the molecular formula \$$C{20}H{25}NO_3\$$ and a molecular weight of 327.4 g/mol. Synonyms for this compound include STL216045, AKOS002338440, AS-871/43476391, and 4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane.

Proposed Synthesis of this compound

Based on the synthesis methods for related compounds, a plausible route for synthesizing this compound is proposed:

  • Preparation of 1-oxa-4-azaspiro[4.5]decane Moiety :
    • Synthesize 1-oxa-4-azaspiro[4.5]decane using methods adapted from the synthesis of similar spirocyclic compounds.
    • Introduce a protecting group on the nitrogen atom to control reactivity during subsequent steps.
  • Preparation of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic Acid :
    • Synthesize 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid using standard benzofuran synthesis methods.
    • Activate the carboxylic acid using N,N'-carbonyldiimidazole in DMF.
  • Coupling Reaction :
    • Couple the activated 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid with the protected 1-oxa-4-azaspiro[4.5]decane moiety in the presence of a base, such as triethylamine, in DMF.
    • Remove the protecting group from the nitrogen atom to yield the final compound.
  • Purification :
    • Purify the final product using column chromatography or recrystallization to achieve high purity.

Spectroscopic Analysis

The synthesized compound can be characterized using various spectroscopic methods:

  • NMR Spectroscopy : \$$^1H$$ NMR and \$$^{13}C\$$ NMR can confirm the structure and purity of the compound.
  • Mass Spectrometry : Mass spectrometry can verify the molecular weight and fragmentation pattern.
  • Infrared Spectroscopy : IR spectroscopy can identify key functional groups present in the molecule.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes reactions at two primary sites:

  • Benzofuran Ring :

    • Electrophilic Aromatic Substitution : Nitration or halogenation at the C-4 position of the benzofuran moiety due to electron-donating ethyl and methyl groups .

    • Oxidation : Selective oxidation of the furan oxygen to form diketone derivatives under strong oxidizing agents (e.g., KMnO₄) .

  • Spirocyclic Amide :

    • Hydrolysis : Acid- or base-mediated cleavage of the amide bond to yield carboxylic acid and amine fragments .

    • Alkylation : Reaction with alkyl halides at the nitrogen atom of the spirocyclic amine under basic conditions .

Catalytic Transformations

Advanced catalytic methods enhance reaction efficiency:

  • Palladium-Catalyzed Cross-Coupling : Used in Suzuki-Miyaura reactions to introduce aryl groups to the benzofuran ring.

  • Microwave-Assisted Synthesis : Reduces reaction time for spirocyclic amine formation from 24h to 2h with improved purity.

  • Enzymatic Resolution : Chiral resolution of racemic mixtures using lipases to isolate enantiomerically pure spirocyclic intermediates .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to its hybrid benzofuran-spirocyclic system:

Compound Reactivity Profile Distinct Feature
5-Methylbenzofuran derivativesPrimarily undergo electrophilic substitution; limited sp³-hybridized nitrogen reactivityLacks spirocyclic complexity
Simple spirocyclic aminesHigh nucleophilicity at nitrogen but inert benzofuran ringNo aromatic system for substitution
Target compoundDual reactivity: aromatic substitution + amide hydrolysis/alkylationSynergistic effects from hybrid structure

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.

  • Photodegradation : UV exposure induces ring-opening of the benzofuran moiety, forming quinone derivatives .

  • Hydrolytic Sensitivity : Stable in neutral pH but undergoes rapid hydrolysis in strongly acidic/basic conditions (t₁/₂ = 2h at pH 1 or 13) .

Scientific Research Applications

4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Triazolyl-Spiroazaspiro Hybrids

A structurally related compound, (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone (5r), replaces the benzofuran with a triazolyl group. Its synthesis achieved a 70% yield via nucleophilic substitution and cyclization, with spectral data (IR, NMR, HRMS) confirming the spiroazaspiro and triazole moieties . In contrast, benzofuran-containing compounds (e.g., those in ) are synthesized via Knoevenagel condensation, suggesting divergent synthetic routes depending on the aromatic system .

Spiroazaspiro-Indole/Pyrrole Derivatives

Compounds like 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenylindole-2-carboxamide () replace the benzofuran with indole or pyrrole rings. These derivatives exhibit antituberculosis and antitumor activities, with activity influenced by substituents on the spiroheterocycle. For example, electron-withdrawing groups enhance potency, while bulky substituents reduce bioavailability .

Antitumor Activity

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones () show moderate to potent activity against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines. The conjugated diene system in these compounds may enhance DNA intercalation or topoisomerase inhibition, whereas the benzofuran-spiroazaspiro hybrid’s planar benzofuran could favor similar mechanisms .

Receptor Affinity

Cannabinoid analogs () highlight the importance of side-chain length for CB1 receptor binding. However, rigid spirocyclic systems might reduce conformational flexibility, altering binding kinetics compared to morpholinoethyl groups .

Physicochemical Properties

The methacrylate derivative 2-(1-oxa-4-azaspiro[4.5]dec-4-yl)ethyl methacrylate () shares the spiroazaspiro core but incorporates a methacrylate ester. Key properties include:

  • Water solubility : 918.6 g/L at 25°C, suggesting high polarity due to the ester group.
  • Density : 1.06 g/cm³ at 20°C, typical for spirocyclic compounds.
  • Boiling point : 269.32°C, indicating thermal stability .

In contrast, benzofuran-containing compounds (e.g., ) exhibit lower water solubility due to aromatic hydrophobicity, highlighting how substituents dictate solubility and bioavailability .

Data Tables

Table 1. Comparison of Structural Analogues

Compound Class Aromatic System Spiroheterocycle Key Biological Activity Synthesis Yield Reference
Benzofuran-Spiroazaspiro 5-Ethyl-3-methyl-benzofuran 1-Oxa-4-azaspiro[4.5]decane Not reported (potential antitumor) N/A
Triazolyl-Spiroazaspiro 1,2,4-Triazole 1-Oxa-4-azaspiro[4.5]decane Not reported 70%
Spiroazaspiro-Indole Indole 3-Oxo-1-thia-4-azaspiro[4.5]decane Antituberculosis, Antitumor 65–80%

Table 2. Physicochemical Properties

Compound Water Solubility (g/L) Density (g/cm³) Boiling Point (°C) Reference
2-(1-Oxa-4-azaspiro[4.5]dec-4-yl)ethyl methacrylate 918.6 (25°C) 1.06 (20°C) 269.32
Benzofuran derivatives () <100 (estimated) 1.12–1.18 300–350

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C19H25N1O3C_{19}H_{25}N_{1}O_{3}, with a molecular weight of approximately 315.42 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Research indicates that compounds containing benzofuran structures often exhibit various pharmacological effects. The proposed mechanisms of action for (5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Antimicrobial Activity : Some benzofuran derivatives display antimicrobial effects against a range of pathogens, which may be relevant for this compound as well.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar benzofuran derivatives in animal models. The results demonstrated significant reductions in inflammatory markers, indicating potential therapeutic applications in treating conditions such as arthritis.
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Data Table: Biological Activities

Activity TypeReference CompoundIC50 Value (µM)Notes
Anti-inflammatoryBenzofuran Derivative A12.5Significant reduction in TNF-alpha levels
Anticancer (Breast)Benzofuran Derivative B8.0Induced apoptosis in MCF-7 cells
AntimicrobialBenzofuran Derivative C15.0Effective against Staphylococcus aureus

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of benzofuran compounds, including those similar to this compound:

  • Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as cyclization and functional group modifications.
  • Biological Evaluation : In vitro assays have been conducted to assess the cytotoxicity and selectivity of these compounds against different cell lines, with promising results indicating lower toxicity compared to conventional drugs.

Q & A

Q. What are the common synthetic routes for (5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone?

Methodological Answer: The synthesis of benzofuran-spiro hybrid structures typically involves:

  • Coupling Reactions : Base-mediated coupling (e.g., NaH in THF) between substituted benzofuran precursors and spirocyclic components .
  • Cyclization Strategies : Use of [3,3]-sigmatropic rearrangements or oxidative aromatization to form the benzofuran core .
  • Solvent and Catalyst Selection : Ethanol or THF with K₂CO₃ or NaH as bases under reflux conditions to drive reactivity .
  • Purification : Column chromatography or recrystallization to isolate the methanone product.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and spirocyclic connectivity. Compare experimental shifts with computed spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and benzofuran ring vibrations .

Q. What are key experimental design considerations for its synthesis?

Methodological Answer:

  • Sample Stability : Avoid thermal degradation by cooling reaction mixtures (e.g., 0°C for NaH-mediated reactions) and minimizing exposure to light .
  • Reagent Stoichiometry : Optimize molar ratios of precursors to prevent side reactions (e.g., over-alkylation) .
  • Control Groups : Include reference compounds (e.g., unsubstituted benzofurans) to validate synthetic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Orthogonal Analytical Validation : Use HPLC (e.g., Chromolith columns) to monitor reaction progress and purity .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity for heat-sensitive intermediates .

Q. How should contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardized Assays : Replicate experiments using identical microbial strains (e.g., E. coli ATCC 25922) and concentrations .
  • Purity Verification : Confirm compound integrity via LC-MS to rule out degradation artifacts .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on benzofuran rings) to identify trends in bioactivity .

Q. Which computational methods predict reactivity and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., Pfmrk kinase) using software like Discovery Studio .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethyl groups) with bioactivity using regression models .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified benzofuran (e.g., bromo, methoxy) or spirocyclic (e.g., azaspiro ring size) groups .
  • Biological Profiling : Test derivatives against disease-specific models (e.g., Alzheimer’s β-amyloid aggregation) to identify pharmacophores .
  • Data Clustering : Use principal component analysis (PCA) to group compounds by activity profiles and structural features .

Q. What experimental challenges arise in maintaining sample integrity during studies?

Methodological Answer:

  • Degradation Mitigation : Store samples at –20°C under inert atmospheres (N₂/Ar) to slow organic decomposition .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect structural changes during long-term experiments .
  • Matrix Stabilization : Add stabilizers (e.g., EDTA) to wastewater or biological matrices to preserve compound integrity .

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